
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride is an organic compound with the molecular formula C9H17ClN2. It is a crystalline powder that is soluble in water and other polar solvents. This compound is known for its stability and is commonly used as a ligand in various catalytic processes.
Vorbereitungsmethoden
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can be synthesized through the reaction of 1,3-di(propan-2-yl)imidazole with hydrochloric acid. The reaction typically occurs under mild conditions, and the product is isolated as a crystalline solid. Industrial production methods often involve the use of large-scale reactors and purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding imidazolidine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in the formation of N-heterocyclic carbene (NHC) complexes. .
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs
Industry: In industrial applications, it is used as a catalyst in the production of fine chemicals and polymers
Wirkmechanismus
The mechanism of action of 1,3-Di(propan-2-yl)imidazolidin-1-ium chloride primarily involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in catalytic cycles. These complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is also used as a ligand in catalytic processes but has bulkier substituents, which can influence its steric and electronic properties
1,3-Diisopropylimidazolium chloride: Similar in structure but with different substituents, affecting its reactivity and applications
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another related compound with distinct steric and electronic characteristics.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of imidazolium-based ligands in chemistry.
Eigenschaften
CAS-Nummer |
871126-32-8 |
|---|---|
Molekularformel |
C9H21ClN2 |
Molekulargewicht |
192.73 g/mol |
IUPAC-Name |
1,3-di(propan-2-yl)imidazolidin-1-ium;chloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h8-9H,5-7H2,1-4H3;1H |
InChI-Schlüssel |
FTPKFIRFYNSYPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH+]1CCN(C1)C(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


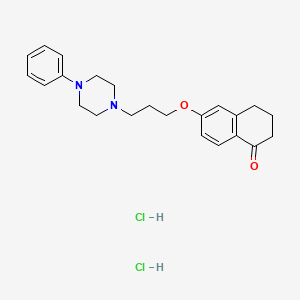
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

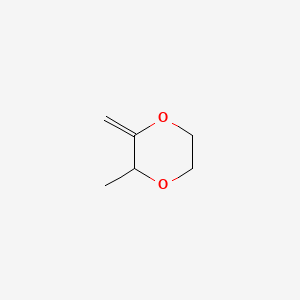
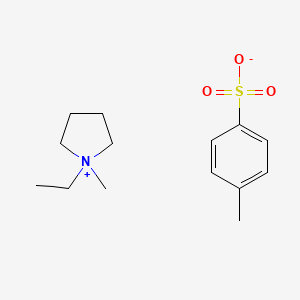
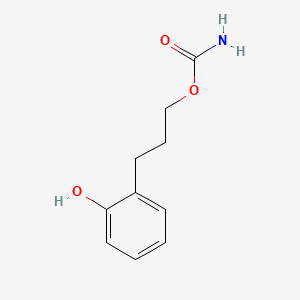
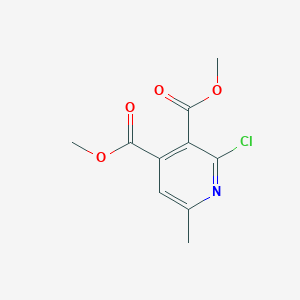


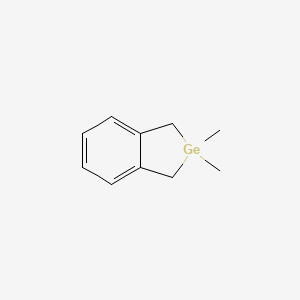
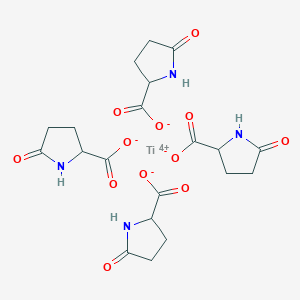
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
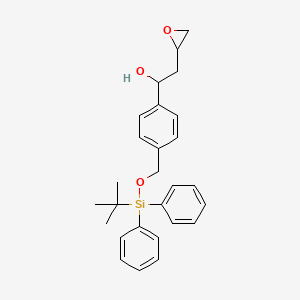
![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)
